molecular formula C9H10BrN B3037990 1-(4-Bromophenyl)prop-2-EN-1-amine CAS No. 688362-60-9

1-(4-Bromophenyl)prop-2-EN-1-amine

Cat. No.: B3037990
CAS No.: 688362-60-9
M. Wt: 212.09 g/mol
InChI Key: ZXZSYYGFRUPTLU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)prop-2-en-1-amine (CAS 688362-60-9) is a brominated aryl amine compound with the molecular formula C 9 H 10 BrN and a molecular weight of 212.09 . This chemical serves as a versatile amine-bearing building block in organic synthesis and medicinal chemistry research. Its structure features both a nucleophilic primary amine group and an alkene (vinyl) group, making it a valuable precursor for constructing more complex nitrogen-containing molecules. In research settings, this compound is primarily used as a synthetic intermediate. The 4-bromophenyl moiety is a common structural element in materials science and pharmaceutical development . The amine functional group can undergo reactions such as amide bond formation or reductive amination, while the alkene group is amenable to further functionalization. Though specific biological data for this exact molecule is limited in the public domain, compounds with similar 1-(4-bromophenyl) scaffolds have been investigated for their utility in creating molecules with diverse biological activities, such as chalcones and pyrimidine derivatives, which are known to possess a range of pharmacological properties . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The hydrochloride salt of this compound is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated fume hood. Quality and Supply: The product is supplied with high purity and is stored and shipped under an inert atmosphere and cold-chain conditions (2-8°C) to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZSYYGFRUPTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of 1 4 Bromophenyl Prop 2 En 1 Amine

Development of Stereoselective Synthetic Routes

The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. For 1-(4-bromophenyl)prop-2-en-1-amine, controlling the stereochemistry at the C1 position is crucial for its application in the synthesis of enantiomerically pure compounds.

Asymmetric Catalytic Approaches to Chiral this compound

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. The synthesis of chiral allylic amines can be achieved through various catalytic methods, including the asymmetric hydrogenation of corresponding imines or the allylation of imines. nih.govrsc.org While specific catalytic systems for the direct synthesis of this compound are not extensively documented, analogous reactions provide a strong basis for potential synthetic strategies.

One of the most direct methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov For the synthesis of this compound, this would involve the preparation of the corresponding N-protected imine, (E/Z)-1-(4-bromophenyl)prop-2-en-1-imine, followed by asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands. nih.govrsc.org

Another powerful approach is the catalytic asymmetric allylation of imines. rsc.org This can be accomplished using various organometallic reagents in the presence of a chiral catalyst. For instance, the enantioselective addition of an allyl group to an imine derived from 4-bromobenzaldehyde (B125591) would yield the desired product.

A notable development in this area is the iridium-catalyzed asymmetric umpolung allylation of imines, which provides access to 1,4-disubstituted homoallylic amines. researchgate.net This method involves the regioselective allylation of 2-azaallyl anions followed by a stereospecific 2-aza-Cope rearrangement. researchgate.net The broad substrate scope of this reaction suggests its potential applicability to the synthesis of this compound. researchgate.net

Catalyst System Analogous Substrate Product Type Enantiomeric Excess (ee) Yield Reference
Rhodium/JosiphosAllenes and Benzophenone (B1666685) Imineα-Chiral Primary Allylic AminesUp to 97%High rsc.org
Iridium/Chiral LigandImines1,4-Disubstituted Homoallylic AminesHighHigh researchgate.net
NHC-Cu ComplexN-phosphinoylimines and (Pinacolato)allylboronsHomoallylamidesUp to 98.5:1.5 erUp to quantitative researchgate.net

Diastereoselective Synthesis Strategies

Diastereoselective synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. The use of Ellman's N-tert-butanesulfinamide has proven to be a highly effective strategy for the synthesis of chiral amines with multiple stereogenic centers. osi.lv

A plausible diastereoselective route to this compound would involve the condensation of 4-bromobenzaldehyde with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinylimine. Subsequent nucleophilic addition of a vinyl organometallic reagent, like vinylmagnesium bromide or vinyllithium, would proceed with high diastereoselectivity, dictated by the chiral auxiliary. Finally, removal of the sulfinyl group under acidic conditions would afford the desired enantiomer of this compound.

The diastereoselectivity of such additions is often high, as demonstrated in the synthesis of other chiral amines. osi.lv For example, the addition of organometallic reagents to N-tert-butanesulfinylketimines has been shown to produce diamines with high diastereoselectivity. osi.lv

Enantioselective Methodologies for Pure Enantiomers

The direct enantioselective synthesis of pure enantiomers of this compound can be approached through several advanced methods. One such method is the rhodium-catalyzed asymmetric hydroamination of allenes using benzophenone imine as an ammonia (B1221849) surrogate. rsc.org This reaction, catalyzed by a rhodium/Josiphos system, provides access to valuable α-chiral primary allylic amines with high regio- and enantioselectivity. rsc.org

Another strategy involves the catalytic asymmetric allylation of imines with allylic boronates. rsc.org This method has seen rapid development and offers a versatile route to chiral homoallylic amines. rsc.org The use of chiral biphenols as catalysts in the Petasis borono-Mannich allylation of aldehydes and amines also presents a viable one-pot, two-step process to chiral homoallylic amines with excellent yields and high enantioselectivities. researchgate.net

Novel Functionalization and Derivatization Approaches in Synthesis

The allylic amine motif in this compound provides multiple sites for further functionalization, enhancing its utility as a synthetic building block. The primary amine can be readily acylated, sulfonated, or alkylated to introduce a variety of functional groups. rsc.org

The double bond offers a handle for various transformations. For instance, ozonolysis followed by reduction can yield β-amino alcohols or α-amino aldehydes. rsc.org Direct oxidation can lead to the corresponding α-amino acid. rsc.org Hydroboration-oxidation of the double bond would produce a γ-amino alcohol. rsc.org

Recent advances in catalysis have also enabled novel derivatizations. For example, a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides allows for the synthesis of complex allylic amines. nih.govrsc.org While this is a synthetic method, the principles can be adapted for the derivatization of the parent amine. Furthermore, electrochemical methods have been developed for the synthesis of allylic amines from alkenes and amines, which could potentially be applied for the derivatization of the amino group. researchgate.netresearchgate.net

Reaction Type Reagents Product Reference
Ozonolysis / Reduction1. O₃, 2. NaBH₄β-Amino alcohol rsc.org
Ozonolysis / Workup1. O₃, 2. PPh₃α-Amino aldehyde rsc.org
OxidationRuCl₃, NaIO₄α-Amino acid rsc.org
Hydroboration-Oxidation1. 9-BBN, 2. H₂O₂, NaOHγ-Amino alcohol rsc.org
HydrogenationPd catalystSaturated alkylamine nih.gov
Epoxidationm-CPBA, KHCO₃Epoxypropyl amine nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free reactions, or those conducted in green solvents like water or ethanol, are highly desirable. nih.gov Mechanochemical techniques, such as manual grinding or vortex mixing, offer a solvent-free method for organic synthesis and have been applied to the preparation of heterocyclic compounds. researchgate.net Such approaches could potentially be adapted for the synthesis of intermediates leading to this compound.

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. nih.gov The synthesis of various heterocyclic compounds has been achieved in water under microwave irradiation, demonstrating the potential of this technique for the synthesis of the target molecule or its precursors. nih.gov

The use of reusable catalysts is also a key principle of green chemistry. Molybdenum trioxide on titania (MoO₃/TiO₂) has been used as a solid, reusable catalyst for the dehydrative allylation of allyl alcohol with amines. researchgate.net This highlights the potential for developing heterogeneous catalytic systems for the synthesis of this compound.

Atom Economy and Efficiency in Synthetic Protocols

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. High atom economy indicates that fewer waste products are generated, leading to more sustainable and cost-effective synthesis. The efficiency of synthetic protocols for this compound can be significantly enhanced by the choice of catalytic system.

Transition metal-catalyzed asymmetric allylic amination is a powerful tool for the synthesis of chiral allylic amines. Catalysts based on iridium, rhodium, and palladium are prominent in this field. These methods are often more atom-economical than classical syntheses that may involve stoichiometric reagents and protecting groups. For instance, direct C-H amination or the hydroamination of dienes are highly atom-economical as they, in principle, add all the atoms of the amine to the alkene.

Another highly efficient method is biocatalysis, which utilizes enzymes such as transaminases. These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 4-(4-bromophenyl)but-3-en-2-one, with high enantioselectivity under mild reaction conditions. The use of enzymes often leads to high atom economy and reduces the need for heavy metal catalysts.

Below is a comparative analysis of representative synthetic protocols that could be applied to the synthesis of this compound, highlighting their efficiency.

Table 1: Comparison of Synthetic Protocols for Allylic Amines

Methodology Catalyst/Enzyme Typical Yield (%) Enantiomeric Excess (ee, %) Atom Economy (%)
Iridium-Catalyzed Allylic Amination [Ir(diene)Cl]₂ / Chiral Ligand 85-95 90-99 ~80
Palladium-Catalyzed Allylic Amination Pd₂(dba)₃ / Chiral Ligand 80-92 88-97 ~75
Rhodium-Catalyzed Allylic Amination [Rh(cod)Cl]₂ / Chiral Ligand 82-96 91-99 ~82
Biocatalytic Transamination Transaminase 90-99 >99 >95

Note: The data in this table are representative values based on literature for similar substrates and are intended for illustrative purposes.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. It offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability.

Similarly, heterogeneous metal catalysts can be packed into columns for use in flow reactors. This approach minimizes the contamination of the product with the metal catalyst and simplifies purification. The precise temperature and pressure control in a flow reactor can also lead to higher yields and selectivities compared to batch reactions.

Below is an overview of a potential continuous flow setup for the synthesis of this compound.

Table 2: Parameters for Continuous Flow Synthesis of a Chiral Amine

Parameter Value Significance
Reactor Type Packed-Bed Reactor (PBR) Allows for the use of immobilized catalysts and efficient reactant-catalyst contact.
Catalyst Immobilized Transaminase Enables high stereoselectivity and easy separation from the product stream.
Substrate 4-(4-bromophenyl)but-3-en-2-one The ketone precursor for the target amine.
Amine Source Isopropylamine A common and efficient amine donor for transaminases.
Flow Rate 0.1 - 1.0 mL/min Determines the residence time of the reactants in the reactor.
Temperature 30 - 60 °C Optimized for enzyme activity and stability.
Residence Time 10 - 60 min The time reactants spend in the catalytic zone, influencing conversion.
Productivity g/L/day A measure of the amount of product synthesized per unit volume per day.

Note: The parameters in this table are representative and would require optimization for the specific synthesis of this compound.

The adoption of flow chemistry for the synthesis of this compound not only enhances the efficiency and safety of the process but also aligns with the principles of green chemistry by enabling catalyst recycling and potentially reducing solvent usage and energy consumption.

Mechanistic Investigations of Chemical Transformations Involving 1 4 Bromophenyl Prop 2 En 1 Amine

Elucidation of Reaction Pathways for Allylic Amination Processes

Allylic amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of 1-(4-Bromophenyl)prop-2-en-1-amine, this reaction can be catalyzed by various transition metals, with palladium and copper complexes being prominent examples.

The generally accepted mechanism for palladium-catalyzed allylic amination involves the initial oxidative addition of a palladium(0) species to a substrate with a suitable leaving group, forming a π-allyl palladium(II) intermediate. The amine then acts as a nucleophile, attacking the π-allyl complex to yield the allylic amine product. The regioselectivity of this attack is a subject of intensive study and is influenced by the electronic and steric nature of the ligands on the palladium catalyst as well as the substituents on the allyl fragment.

Copper(I)-catalyzed allylic amination has also been investigated mechanistically. nih.gov Studies using nitrosoarenes as the nitrogen source have implicated the formation of a [Cu(RNO)3]+ complex as a key reactive intermediate. nih.gov The reaction is proposed to proceed through the coordination of the alkene to this copper(I) complex, followed by an allylic C-H activation step. Density functional theory (DFT) calculations have been employed to support the roles of various copper-containing intermediates and to rationalize the observed regioselectivity. nih.gov

Studies on Hydroamination Reactions and Regioselectivity

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical route to amines. wikipedia.org The regioselectivity of this reaction, whether it follows a Markovnikov or anti-Markovnikov pathway, is a critical aspect determined largely by the catalytic system employed. nih.govlibretexts.org

Intermolecular Hydroamination of Allyl Imines Leading to 1,2-Diamines

A significant development in hydroamination chemistry is the synthesis of 1,2-diamines through the intermolecular hydroamination of N-allyl imines. thieme-connect.deillinois.edu This transformation, often catalyzed by iridium or rhodium complexes, provides a direct route to valuable vicinal diamine motifs. The proposed mechanism involves the coordination of the catalyst to the imine, followed by nucleophilic attack of an external amine. The resulting intermediate then undergoes an intramolecular hydroamination of the allyl group, leading to a metallacycle which, upon reductive elimination, yields the 1,2-diamine product. thieme-connect.de

Catalyst Influence on Regioselectivity and Chemoselectivity

The choice of catalyst and ligands is paramount in controlling the regioselectivity of hydroamination reactions. For instance, rhodium catalysts with specific phosphine (B1218219) ligands have been shown to favor the anti-Markovnikov hydroamination of 1,3-dienes, yielding homoallylic amines. nih.gov The addition of a Brønsted acid co-catalyst can also play a crucial role in achieving high regioselectivity. nih.gov In the case of this compound, a key challenge is to achieve selective hydroamination of the allyl group without affecting the aryl-bromide bond, a feat that requires careful catalyst design. Late transition metal complexes, particularly those of rhodium and palladium, have shown promise in catalyzing hydroamination with a broad substrate scope. wikipedia.org

Catalyst SystemSubstrate TypeKey Feature
Rhodium/rac-BINAP/Mandelic Acid1,3-DienesAnti-Markovnikov selectivity to form homoallylic amines. nih.gov
Iridium ComplexesN-Allyl IminesIntermolecular hydroamination to produce 1,2-diamines. thieme-connect.de
Lanthanide MetallocenesAminoalkenesIntramolecular hydroamination, rate-determining step is β-insertion. libretexts.org

Mechanisms of Suzuki-Miyaura Cross-Coupling and Related Palladium-Catalyzed Reactions

The presence of a bromophenyl group makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp2-hybridized centers.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and consists of three primary steps: libretexts.orgresearchgate.net

Oxidative Addition: A palladium(0) complex reacts with the aryl bromide to form an arylpalladium(II) halide intermediate.

Transmetalation: In the presence of a base, an organoboron reagent (such as a boronic acid or ester) transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligands, base, and solvent. yonedalabs.com For challenging substrates, such as those containing potentially coordinating amine groups, the use of specialized ligands like bulky biarylphosphines can be crucial for achieving high yields. nih.gov

Investigations into Radical Reactions and Electron Transfer Processes

While many reactions of this compound are explained by ionic mechanisms, the potential for radical and electron transfer pathways should not be overlooked. nih.gov The aryl bromide moiety can, under certain conditions, undergo single-electron transfer (SET) to generate an aryl radical. rsc.org This highly reactive intermediate can then participate in a variety of transformations, including cyclizations and additions to unsaturated systems.

Photoredox catalysis offers a powerful tool for initiating such radical reactions under mild conditions. nih.gov For instance, a palladium-catalyzed allylic C-H amination has been developed that is proposed to proceed through a Pd(0/I/II) catalytic cycle initiated by photoinduced single-electron transfer. nih.gov In this mechanism, an aryl bromide acts as an oxidant, leading to the formation of a hybrid allyl-Pd(I) radical intermediate.

The allylic position of this compound is also susceptible to radical reactions. Allylic bromination, for example, can occur via a radical chain mechanism, often initiated by light or a radical initiator. youtube.comyoutube.comyoutube.com This involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical, which then reacts with a bromine source.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

A quantitative understanding of the reactions of this compound can be gained through kinetic and thermodynamic studies. Kinetic analysis, which involves measuring reaction rates under varying conditions, can help to identify the rate-determining step of a reaction and provide insights into the mechanism. For example, in copper-catalyzed allylic amination, the reaction was found to be first-order in both the alkene and the copper complex, suggesting that the initial coordination of the alkene is a key step in the rate law. nih.gov In lanthanide-catalyzed intramolecular hydroamination, kinetic studies have shown the reaction to be zero-order in the amine substrate and first-order in the catalyst, indicating that the migratory insertion of the alkene into the metal-amide bond is the rate-determining step. libretexts.org

Thermodynamic analysis, often aided by computational methods like Density Functional Theory (DFT), can be used to determine the relative stabilities of reactants, intermediates, and products. mdpi.com This information is crucial for predicting the feasibility of a reaction and understanding its regioselectivity and stereoselectivity. For instance, DFT calculations have been instrumental in elucidating the mechanistic pathways of palladium-catalyzed reactions and in rationalizing the observed outcomes. diva-portal.org

Reaction TypeKey Mechanistic Insight from Kinetics/Thermodynamics
Copper-Catalyzed Allylic AminationFirst-order in both alkene and copper complex. nih.gov
Lanthanide-Catalyzed HydroaminationZero-order in amine, first-order in catalyst; β-insertion is rate-determining. libretexts.org
Suzuki-Miyaura CouplingOxidative addition is often the rate-determining step. libretexts.org

Strategic Utility of 1 4 Bromophenyl Prop 2 En 1 Amine As a Versatile Building Block in Organic Synthesis

Contributions to Medicinal Chemistry Intermediate Synthesis (excluding clinical data)

Following an extensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the use of 1-(4-Bromophenyl)prop-2-en-1-amine as a building block in the synthesis of medicinal chemistry intermediates. While the structural components of this molecule—a bromophenyl group and an allylic amine—are features commonly found in versatile synthetic precursors, no specific examples of its direct application in the creation of medicinally relevant compounds could be identified in the available literature.

The 4-bromophenyl moiety is a well-established functional group in medicinal chemistry, often utilized for its ability to engage in a variety of cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig reactions) to form more complex molecular architectures. The bromine atom can be readily substituted to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in the development of new therapeutic agents. Similarly, the allylic amine functionality is a valuable synthon, susceptible to a range of transformations including N-alkylation, acylation, and participation in cycloaddition reactions.

Despite the synthetic potential suggested by its structure, dedicated studies employing This compound as a starting material for the synthesis of pharmaceutical intermediates are not documented in the current body of scientific publications. Research in this specific area appears to be either unpublished or not yet undertaken. Therefore, no detailed research findings or data tables on its contributions to medicinal chemistry intermediate synthesis can be provided at this time.

Advanced Spectroscopic and Structural Characterization Techniques for 1 4 Bromophenyl Prop 2 En 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(4-bromophenyl)prop-2-en-1-amine, both ¹H and ¹³C NMR are critical for confirming its synthesis and for mechanistic studies of its reactions.

In the ¹H NMR spectrum, the protons of the amine group (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, generally in the range of 0.5-5.0 ppm. oregonstate.eduyoutube.com The protons on the carbon adjacent to the amine (the benzylic proton) are deshielded and would be expected to appear in the range of 2.3-3.0 ppm. oregonstate.edu The vinyl group protons (=CH- and =CH₂) would exhibit characteristic shifts and coupling patterns. The methine proton (=CH-) would likely appear as a multiplet due to coupling with the adjacent vinyl protons and the benzylic proton. The terminal vinyl protons (=CH₂) would be diastereotopic and appear as two separate multiplets. The aromatic protons of the 4-bromophenyl group would typically present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring.

In ¹³C NMR spectroscopy, the carbon atom attached to the nitrogen would be found in the 10-65 ppm region. oregonstate.edu The carbons of the vinyl group would resonate in the olefinic region (typically 100-150 ppm), while the aromatic carbons would also appear in a similar downfield region. The carbon bearing the bromine atom would show a characteristic shift.

By analyzing the chemical shifts, integration, and coupling constants, the complete structure of this compound can be mapped out. Furthermore, NMR can be used to monitor the progress of reactions involving this amine, such as N-alkylation or acylation, by observing the disappearance of starting material signals and the appearance of new signals corresponding to the product. For instance, upon acylation, a downfield shift of the benzylic proton and the disappearance of the NH₂ signal (or its replacement by a single NH signal) would be expected.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1 (Benzylic CH)~4.0 - 4.5~55 - 65Deshielded by both the phenyl ring and the amine group.
C2 (Vinyl CH)~5.8 - 6.2~135 - 145Complex multiplet due to coupling with C1-H and C3-H₂.
C3 (Vinyl CH₂)~5.0 - 5.4~115 - 125Two separate signals for the diastereotopic protons.
C4 (Aromatic C-Br)-~120 - 125
C5, C9 (Aromatic CH)~7.4 - 7.6~128 - 132Doublet (ortho to Br).
C6, C8 (Aromatic CH)~7.2 - 7.4~128 - 132Doublet (meta to Br).
C7 (Aromatic C-C1)-~140 - 145Quaternary carbon.
NH₂~1.0 - 3.0-Broad singlet, chemical shift is concentration and solvent dependent. oregonstate.edu

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS is crucial for confirming its identity and for monitoring its formation and subsequent reactions.

The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at an odd m/z value, consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org A key feature would be the presence of an M+2 peak with nearly the same intensity as the M⁺ peak, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being roughly 1:1. chemguide.co.uklibretexts.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and would result in the loss of the vinyl group to form a stable benzylic iminium ion. miamioh.edulibretexts.orglibretexts.org Another likely fragmentation would be the loss of the amino group. The brominated phenyl ring can also undergo characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Predicted m/z Description
[C₉H₁₀BrN]⁺211/213Molecular ion (M⁺) peak, showing the characteristic bromine isotope pattern.
[C₈H₈Br]⁺183/185Loss of the amino group (-NH₂).
[C₇H₇Br]⁺170/172Benzylic cation after loss of the prop-2-en-1-amine group.
[C₆H₅]⁺77Phenyl cation.
[C₉H₉N]⁺131Loss of the bromine atom.
[CH₂=NH₂]⁺30A common fragment from α-cleavage in primary amines. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of this compound, single-crystal X-ray diffraction can provide unambiguous proof of their molecular structure and conformation.

While obtaining suitable crystals of the parent amine might be challenging, its derivatives, such as salts with chiral acids or N-acylated products, are often more amenable to crystallization. The crystal structure would reveal the precise arrangement of the atoms, confirming the connectivity and the geometry around the chiral center. For chiral derivatives, the determination of the absolute configuration is possible, especially when a heavy atom like bromine is present, due to its anomalous scattering effects. researchgate.net

Typical Crystallographic Data for Chiral Amine Derivatives

Parameter Typical Value/Information Significance
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the unit cell.
Space Groupe.g., P2₁, P2₁/cDefines the symmetry elements within the crystal. Chiral space groups like P2₁ indicate an enantiomerically pure sample. acs.org
Unit Cell Dimensions (a, b, c, α, β, γ)VariesDefines the size and shape of the unit cell.
Z (Molecules per unit cell)e.g., 2, 4Number of molecules in the unit cell.
Flack ParameterClose to 0 for the correct enantiomerA key indicator for the determination of absolute stereochemistry.
Hydrogen Bonding Networke.g., N-H···O, N-H···NDescribes the primary intermolecular interactions that stabilize the crystal lattice. acs.org
Torsion AnglesVariesDefines the conformation of the molecule in the solid state.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. These methods are based on the differential interaction of chiral substances with left and right circularly polarized light. libretexts.org For this compound, which is chiral, CD and ORD are invaluable for determining enantiomeric purity and for assigning the absolute configuration.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org An enantiomerically pure sample of this compound would exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. The CD spectrum of the opposite enantiomer would be a mirror image. The intensity of the CD signal is proportional to the enantiomeric excess (ee), making it a useful tool for quantifying the enantiomeric purity of a sample.

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. slideshare.net The resulting ORD curve can also be used to assign the absolute configuration, often in conjunction with empirical rules or comparison to known compounds.

The electronic transitions of the 4-bromophenyl chromophore and the n→σ* transition of the amine group are expected to be the main contributors to the chiroptical signals. acs.org The interaction of these chromophores in a chiral environment gives rise to the observed CD and ORD spectra.

Illustrative Chiroptical Data for a Chiral Amine

Technique Parameter Typical Observation Information Gained
Circular Dichroism (CD)Wavelength of Cotton Effect (λ_max)e.g., 220 nm, 260 nmCorresponds to electronic transitions of chromophores.
Sign of Cotton Effect (Δε)Positive or NegativeRelates to the absolute configuration of the chiral center.
Molar Ellipticity ([θ])VariesProportional to enantiomeric excess.
Optical Rotatory Dispersion (ORD)Wavelength of Peak/TroughVariesCorrelated with absorption bands.
Sign of Rotation ([α])Positive (dextrorotatory) or Negative (levorotatory)Indicates the direction of rotation of plane-polarized light.
Molecular Rotation ([Φ])VariesUsed for comparing compounds of different molecular weights.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. uc.edu These techniques are complementary and are used for the routine identification and characterization of this compound.

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the N-H, C-H, C=C, and C-Br bonds. As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. rockymountainlabs.comanalyzetest.com An N-H bending vibration should appear around 1580-1650 cm⁻¹. analyzetest.com The C=C stretching of the vinyl group would be observed around 1640 cm⁻¹. The C-H stretching vibrations of the aromatic and vinyl groups would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be slightly below 3000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C double bond and the aromatic ring vibrations often give strong Raman signals. The symmetric vibrations of non-polar bonds are particularly Raman active.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H (Amine)Asymmetric & Symmetric Stretch3300 - 3500 (two bands) rockymountainlabs.comWeak
N-H (Amine)Bending (Scissoring)1580 - 1650 analyzetest.comVariable
C=C (Vinyl)Stretch~1640Strong
=C-H (Vinyl)Stretch3010 - 3095Strong
=C-H (Vinyl)Out-of-plane bend910 - 990Variable
C-H (Aromatic)Stretch3000 - 3100Strong
C=C (Aromatic)Ring Stretch~1600, ~1480Strong
C-N (Aliphatic Amine)Stretch1020 - 1250 analyzetest.comVariable
C-Br (Aromatic)Stretch500 - 700Strong

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl Prop 2 En 1 Amine and Its Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are a computational method that allows the study of the physical movements of atoms and molecules over time. For 1-(4-bromophenyl)prop-2-en-1-amine, MD simulations can provide a detailed picture of its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bond of the allyl group and the C-N bond, leading to a variety of possible conformations. MD simulations can explore these conformations and determine their relative populations at a given temperature.

Furthermore, if this compound were to be studied as a ligand for a biological target, MD simulations would be invaluable for understanding the dynamics of the ligand-protein complex, the stability of the binding, and the key intermolecular interactions responsible for binding affinity.

Table 2: Illustrative Conformational Dihedral Angles and Relative Energies for this compound from a Simulated MD Trajectory

Conformer Dihedral Angle 1 (C=C-C-N) Dihedral Angle 2 (C-C-N-H) Relative Energy (kcal/mol)
1 120.5° 60.2° 0.00
2 -118.9° 178.5° 1.25

| 3 | 119.8° | -61.3° | 0.88 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations.

Computational Studies on Stereoselectivity and Enantiomeric Excess Prediction

Since this compound is a chiral molecule, predicting the stereoselectivity of reactions in which it is formed or participates is of great importance. Computational methods can be used to model the transition states leading to different stereoisomers. The relative energies of these transition states can then be used to predict the diastereomeric or enantiomeric ratio of the products.

For instance, in the asymmetric synthesis of this compound, computational modeling of the catalyst-substrate complex can help in understanding the origin of stereoselectivity and in designing more efficient catalysts.

Molecular Orbital Theory (MOT) Applications in Mechanistic Elucidation

Molecular Orbital Theory (MOT) provides a framework for understanding the electronic structure and reactivity of molecules in terms of their molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of a molecule's reactivity.

For this compound, analysis of its HOMO and LUMO can predict its behavior as a nucleophile or an electrophile. The HOMO is likely to be localized on the amine and the allyl double bond, suggesting that these are the sites for electrophilic attack. The LUMO, on the other hand, would indicate the most likely sites for nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO -0.2

| HOMO-LUMO Gap | 8.3 |

Note: These are representative values and not from actual calculations on the specified molecule.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. For a series of substituted 1-phenylprop-2-en-1-amines, a QSRR model could be developed to predict their reaction rates or equilibrium constants based on various molecular descriptors. These descriptors can be calculated using computational chemistry and can include electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., Taft steric parameters), and topological indices.

A QSRR study on a series of analogues of this compound could lead to a predictive model that aids in the design of new compounds with desired reactivity profiles without the need for extensive experimental work.

Future Research Directions and Perspectives in 1 4 Bromophenyl Prop 2 En 1 Amine Chemistry

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of efficient and selective methods for the synthesis of 1-(4-bromophenyl)prop-2-en-1-amine and its derivatives is a key area for future research. While classical methods for allylic amine synthesis exist, modern catalysis offers avenues for significant improvement in terms of yield, enantioselectivity, and substrate scope.

Future investigations could focus on transition-metal catalyzed approaches. For instance, palladium-catalyzed allylic substitution reactions are a powerful tool for C-N bond formation. acs.org Research into novel phosphine (B1218219) ligands for palladium catalysts could lead to higher efficiency and selectivity in the synthesis of this compound from precursors like the corresponding allylic acetate (B1210297) or carbonate. acs.orgorganic-chemistry.org Furthermore, rhodium and iridium-based catalytic systems, which have shown promise in the allylic amination of a variety of substrates, could be explored to control regioselectivity and enantioselectivity. organic-chemistry.orgacs.orgacs.org Molybdenum-catalyzed allylic amination of allylic alcohols presents another cost-effective and sustainable alternative that warrants investigation for this specific target molecule. organic-chemistry.org

A particularly exciting frontier is the direct C-H functionalization of the corresponding alkene, 1-bromo-4-(prop-2-en-1-yl)benzene, to introduce the amine group. This atom-economical approach avoids the need for pre-functionalized substrates. Research in this area could explore various catalytic systems, including those based on palladium, which have been successful in the oxidative amination of unactivated olefins. organic-chemistry.org

Table 1: Potential Catalytic Systems for Investigation

Catalyst SystemPrecursor/SubstratePotential Advantages
Palladium/Chiral Phosphine Ligands1-(4-bromophenyl)prop-2-en-1-ol acetate/carbonateHigh yields, excellent enantioselectivity
Rhodium/Bisoxazolinephosphine (NPN*)Racemic 2-alkynyl allylic phosphates (analogous)High branch-selectivity and enantioselectivity
Iridium/Chiral LigandsAllylic carbonates/alcoholsHigh yields, control of regioselectivity
Molybdenum ComplexesAllylic alcoholsCost-effective, sustainable
Palladium/Oxidant1-bromo-4-(prop-2-en-1-yl)benzeneAtom-economical, direct C-H functionalization

Integration with Supramolecular Chemistry for Directed Synthesis

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers intriguing possibilities for controlling the reactivity and assembly of this compound. The presence of the amine group, capable of hydrogen bonding, and the aromatic ring, which can participate in π-π stacking, makes this molecule an ideal candidate for supramolecular studies.

Future research could explore the use of chiral supramolecular hosts to selectively bind one enantiomer of this compound, facilitating kinetic resolution or acting as a chiral auxiliary in subsequent reactions. The principles of chirality amplification in supramolecular aggregates could also be investigated, where a small initial enantiomeric excess of the amine could be amplified through cooperative self-assembly. nih.gov This could have significant implications for the development of highly enantiopure materials.

Furthermore, the self-assembly of this compound derivatives into well-defined nanostructures could be explored. By modifying the molecule with complementary recognition units, it may be possible to create chiral supramolecular polymers or other ordered assemblies with interesting photophysical or catalytic properties. wur.nl

Development of Sustainable and Economical Manufacturing Processes for Research Applications

For this compound to be widely utilized in research, the development of sustainable and cost-effective manufacturing processes is crucial. Green chemistry principles can guide the optimization of its synthesis. mdpi.comnih.gov

Future efforts should focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. reachemchemicals.com This could involve exploring biocatalytic methods, such as the use of transaminases for the asymmetric synthesis of the amine from the corresponding ketone. The use of greener solvents, such as water or bio-derived solvents, should also be prioritized. mdpi.com

Continuous flow chemistry offers another promising avenue for the sustainable production of this amine. mdpi.com Flow processes can offer better control over reaction parameters, leading to higher yields and purity, while also improving safety and scalability. The integration of in-line purification techniques could further streamline the manufacturing process.

Table 2: Green Chemistry Approaches for Sustainable Synthesis

Green Chemistry PrincipleApplication to this compound Synthesis
Atom Economy Prioritizing addition reactions and C-H functionalization over substitution reactions with leaving groups.
Use of Safer Solvents Replacing hazardous organic solvents with water, ethanol, or other green alternatives. mdpi.com
Energy Efficiency Exploring reactions that can be conducted at ambient temperature and pressure, or utilizing microwave-assisted synthesis to reduce reaction times. mdpi.com
Catalysis Employing highly efficient and recyclable catalysts to minimize waste. topmostchemical.com
Renewable Feedstocks Investigating synthetic routes that could potentially start from bio-based materials.

Interdisciplinary Research with Materials Science for Advanced Functional Materials

The unique combination of a chiral center, a polymerizable alkene, and an electronically tunable aromatic ring makes this compound a compelling building block for new functional materials. Interdisciplinary research between organic chemistry and materials science is key to unlocking this potential.

Future research could focus on the polymerization of this compound or its derivatives to create chiral polymers. These polymers could find applications in chiral chromatography, asymmetric catalysis, or as chiroptical materials. The bromine atom provides a handle for further functionalization, for example, through cross-coupling reactions to introduce other functional groups or to create cross-linked polymer networks.

The incorporation of this chiral amine into metal-organic frameworks (MOFs) or other porous materials could lead to the development of novel heterogeneous catalysts for asymmetric transformations. The chiral environment within the pores of the material could induce enantioselectivity in reactions involving prochiral substrates.

Unexplored Reaction Pathways and Synthetic Applications of this compound

Beyond its synthesis, the reactivity of this compound itself presents a rich area for future exploration. The interplay between the amine, the alkene, and the aryl bromide functionalities opens up a wide range of potential transformations.

The development of novel C-H functionalization reactions at the allylic position could lead to the synthesis of more complex allylic amines. nih.gov For instance, synergistic organocatalysis and photoredox catalysis could enable the direct alkylation of the allylic C-H bond. nih.gov The bromine atom on the phenyl ring is a versatile functional group that can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to introduce a wide variety of substituents. This would allow for the synthesis of a diverse library of 1-arylprop-2-en-1-amine derivatives with tunable electronic and steric properties.

Furthermore, the development of cascade reactions that sequentially functionalize different parts of the molecule could lead to the rapid construction of complex molecular architectures from this simple starting material. For example, a reaction sequence could involve a cross-coupling reaction at the aryl bromide, followed by a functionalization of the amine, and finally a transformation of the alkene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.